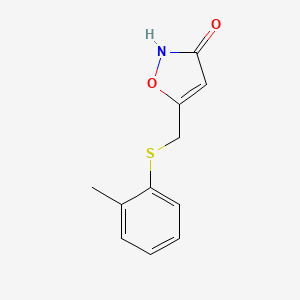
3(2H)-Pyridazinone, 4-bromo-2-(2-hydroxyethyl)-5-(2-phenylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a phenethoxy group attached to a pyridazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the bromine atom results in the formation of a hydrogen-substituted pyridazinone .
Applications De Recherche Scientifique
4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-phenethoxypyridazin-3(2H)-one: Lacks the hydroxyethyl group.
4-Bromo-2-(2-methoxyethyl)-5-phenethoxypyridazin-3(2H)-one: Contains a methoxyethyl group instead of a hydroxyethyl group.
4-Chloro-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one: Contains a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-2-(2-hydroxyethyl)-5-phenethoxypyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, hydroxyethyl group, and phenethoxy group allows for diverse chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
565157-35-9 |
|---|---|
Formule moléculaire |
C14H15BrN2O3 |
Poids moléculaire |
339.18 g/mol |
Nom IUPAC |
4-bromo-2-(2-hydroxyethyl)-5-(2-phenylethoxy)pyridazin-3-one |
InChI |
InChI=1S/C14H15BrN2O3/c15-13-12(10-16-17(7-8-18)14(13)19)20-9-6-11-4-2-1-3-5-11/h1-5,10,18H,6-9H2 |
Clé InChI |
ZMQAZHHGFRNFNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C(=O)N(N=C2)CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)






![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)

![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)

